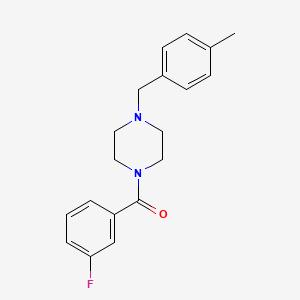
1-(3-fluorobenzoyl)-4-(4-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzoyl)-4-(4-methylbenzyl)piperazine, commonly known as 3-FBP, is a synthetic chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
科学研究应用
3-FBP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to exhibit selective and potent inhibition of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine and other neurotransmitters. This makes 3-FBP a potential candidate for the treatment of neurodegenerative disorders, such as Parkinson's disease.
作用机制
The mechanism of action of 3-FBP involves the inhibition of MAO-B, which leads to increased levels of dopamine and other neurotransmitters in the brain. This, in turn, can improve the symptoms of neurodegenerative disorders, such as Parkinson's disease. Additionally, 3-FBP has been shown to exhibit antioxidant and anti-inflammatory properties, which can further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-FBP can increase the levels of dopamine and other neurotransmitters in the brain, which can improve the symptoms of neurodegenerative disorders, such as Parkinson's disease. Additionally, 3-FBP has been shown to exhibit antioxidant and anti-inflammatory properties, which can further contribute to its neuroprotective effects. However, more research is needed to fully understand the biochemical and physiological effects of 3-FBP.
实验室实验的优点和局限性
One advantage of using 3-FBP in lab experiments is its selective and potent inhibition of MAO-B, which can be useful in studying the role of this enzyme in neurodegenerative disorders. Additionally, 3-FBP has been shown to exhibit antioxidant and anti-inflammatory properties, which can be useful in studying the mechanisms underlying these effects. However, one limitation of using 3-FBP is its potential toxicity, which can affect the reliability of the results obtained.
未来方向
There are several future directions for the study of 3-FBP. One area of research could focus on the development of more potent and selective MAO-B inhibitors based on the structure of 3-FBP. Additionally, more research is needed to fully understand the biochemical and physiological effects of 3-FBP and its potential applications in the treatment of neurodegenerative disorders. Finally, studies could focus on the optimization of the synthesis method for 3-FBP to improve its yield and purity.
Conclusion:
In conclusion, 1-(3-fluorobenzoyl)-4-(4-methylbenzyl)piperazine, or 3-FBP, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. Its selective and potent inhibition of MAO-B makes it a potential candidate for the treatment of neurodegenerative disorders, such as Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of 3-FBP and its potential applications in various fields.
合成方法
3-FBP can be synthesized using different methods, including the reaction of 3-fluorobenzoyl chloride with 4-methylbenzylpiperazine in the presence of a base, such as triethylamine or sodium carbonate. Another method involves the reaction of 3-fluorobenzoic acid with 4-methylbenzylpiperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The product is then purified using column chromatography or recrystallization.
属性
IUPAC Name |
(3-fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-15-5-7-16(8-6-15)14-21-9-11-22(12-10-21)19(23)17-3-2-4-18(20)13-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIZHKXQBONUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5806124.png)
![N,N-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5806139.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5806177.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5806192.png)
![5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B5806197.png)
![3-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5806216.png)

